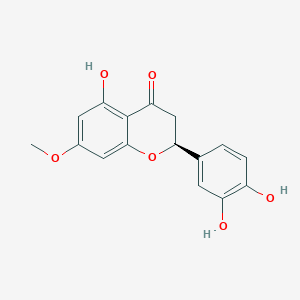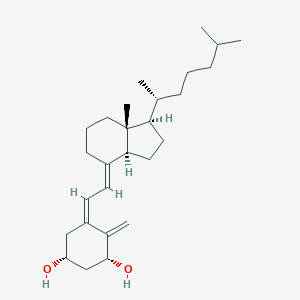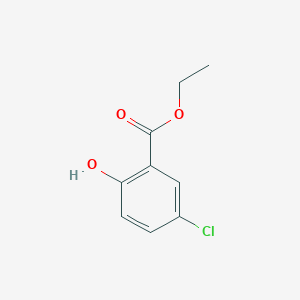![molecular formula C8H9FO3 B121179 Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) CAS No. 156329-85-0](/img/structure/B121179.png)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[111]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) is a unique organic compound characterized by its bicyclo[111]pentane core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high purity levels. The use of automated systems and precise control over reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonofluoridoyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for developing new bioactive molecules and studying biological interactions.
Industry: Used in materials science for developing new materials with unique properties, such as high stability and reactivity.
Mecanismo De Acción
The mechanism of action of Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules, influencing their activity and function. The fluorine atom’s presence can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) is unique due to the presence of the carbonofluoridoyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials or specific biological interactions.
Propiedades
Número CAS |
156329-85-0 |
|---|---|
Fórmula molecular |
C8H9FO3 |
Peso molecular |
172.15 g/mol |
Nombre IUPAC |
methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H9FO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3 |
Clave InChI |
XEUXELYQYRQOID-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC(C1)(C2)C(=O)F |
SMILES canónico |
COC(=O)C12CC(C1)(C2)C(=O)F |
Sinónimos |
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)













